3-(Furan-2-yl)isoxazole-5-carbonitrile
Description
Structure
3D Structure
Properties
CAS No. |
184868-49-3 |
|---|---|
Molecular Formula |
C8H4N2O2 |
Molecular Weight |
160.132 |
IUPAC Name |
3-(furan-2-yl)-1,2-oxazole-5-carbonitrile |
InChI |
InChI=1S/C8H4N2O2/c9-5-6-4-7(10-12-6)8-2-1-3-11-8/h1-4H |
InChI Key |
KASKETCUKYRVLY-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)C2=NOC(=C2)C#N |
Synonyms |
5-Isoxazolecarbonitrile,3-(2-furanyl)-(9CI) |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Furan 2 Yl Isoxazole 5 Carbonitrile and Analogous Structures
Cycloaddition Strategies for Isoxazole (B147169) Ring Construction
Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, represent the most widely employed and versatile methods for constructing the isoxazole ring. researchgate.netrsc.org These reactions involve the combination of a 1,3-dipole with a dipolarophile to form a five-membered ring in a highly controlled manner.
[3+2] Cycloaddition of Nitrile Oxides with Dipolarophiles
The [3+2] cycloaddition of a nitrile oxide (a 1,3-dipole) with a dipolarophile, such as an alkyne or an alkene, is a cornerstone of isoxazole synthesis. nih.govrsc.org This reaction, often referred to as the Huisgen cycloaddition, proceeds by combining a nitrile oxide (R-C≡N⁺-O⁻) with an alkyne (R'-C≡C-R'') to directly form the isoxazole ring. youtube.com The reaction with a terminal alkyne is a common route to 3,5-disubstituted isoxazoles. rsc.org The regioselectivity of the cycloaddition is a critical aspect, with both concerted pericyclic and stepwise diradical mechanisms being proposed. nih.govrsc.org
Nitrile oxides are highly reactive and often unstable, prone to dimerization into furoxans. chem-station.com Consequently, they are typically generated in situ from more stable precursors, most commonly aldoximes (R-CH=NOH). thieme-connect.comnih.gov This is achieved through oxidation using various reagents. thieme-connect.comnanobioletters.com Classic methods involve the use of chlorinating agents like N-chlorosuccinimide (NCS) or sodium hypochlorite (B82951) (NaOCl) in the presence of a base. chem-station.com
More environmentally benign and modern methods have been developed. For instance, Oxone (2KHSO₅·KHSO₄·K₂SO₄) in the presence of sodium chloride has proven to be an effective system for the oxidation of a wide range of aliphatic, aromatic, and alkenyl aldoximes to generate nitrile oxides for subsequent cycloaddition. tandfonline.comacs.org Another approach utilizes hypervalent iodine reagents, such as (diacetoxyiodo)benzene (B116549) or [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB), to facilitate the transformation under mild conditions. thieme-connect.comnanobioletters.comnih.gov
| Oxidant/Reagent System | Typical Conditions | Key Features | Reference |
|---|---|---|---|
| NaOCl / Base | CH₂Cl₂, 25 °C | Classic, widely used method. | uchicago.edu |
| Chloramine-T | Varies | Alternative chlorinating agent. | thieme-connect.com |
| Oxone / NaCl | Aqueous medium, Room temp. | "Green" oxidant, broad substrate scope. | tandfonline.comacs.org |
| (Diacetoxyiodo)benzene (DIB) / TFA | Varies | Hypervalent iodine-mediated oxidation. | nanobioletters.com |
| [Hydroxy(tosyloxy)iodo]benzene (HTIB) | Aqueous environment | Used for intramolecular cycloadditions. | nih.gov |
In line with the principles of green chemistry, mechanochemical methods, such as ball-milling, have emerged as powerful, solvent-free alternatives for synthesizing isoxazoles. rsc.orgtandfonline.com This technique can enhance reaction rates, improve yields, and simplify purification processes. tandfonline.com The 1,3-dipolar cycloaddition between terminal alkynes and nitrile oxides (generated in situ from hydroxyimidoyl chlorides) can be efficiently conducted under ball-milling conditions. rsc.orgnih.govrsc.org
Studies have demonstrated both catalyst-free and catalyst-mediated mechanochemical approaches. rsc.orgnih.gov For example, a scalable synthesis of 3,5-isoxazoles has been developed using a recyclable Cu/Al₂O₃ nanocomposite catalyst under ball-milling, which allows for the reaction of a broad range of dipolarophiles. rsc.orgnih.gov A catalyst-free method was also shown to be effective for certain substrates. rsc.orgnih.gov These solvent-free protocols offer high atom economy and reduced hazardous waste production compared to many solution-based techniques. rsc.org
| Method | Reactants | Conditions | Yield | Reference |
|---|---|---|---|---|
| Catalyst-Free | Hydroxyimidoyl chlorides + Terminal alkynes | Ball-milling, room temp. | Moderate to good | rsc.orgnih.gov |
| Cu/Al₂O₃ Catalyzed | Hydroxyimidoyl chlorides + Terminal alkynes | Ball-milling, room temp. | Moderate to excellent | rsc.orgnih.govrsc.org |
| Catalyst-Free | N-hydroxybenzimidoyl chlorides + Enamino carbonyl compounds | Ball-milling, 20-60 min | Up to 86% | researchgate.net |
Cyclization Reactions Involving Furan (B31954) Derivatives and Hydroxylamine (B1172632)
An alternative and fundamental strategy for constructing the isoxazole ring involves the cyclization of a three-carbon component with hydroxylamine (NH₂OH) or its hydrochloride salt. researchgate.netyoutube.com This method is particularly suitable for synthesizing 3,5-disubstituted isoxazoles. The three-carbon precursor is typically a 1,3-dicarbonyl compound or an α,β-unsaturated ketone, also known as a chalcone (B49325). youtube.comresearchgate.net
To synthesize a 3-(furan-2-yl) substituted isoxazole, one can start with a furan-containing chalcone. For instance, the reaction of a benzofuran (B130515) chalcone with hydroxylamine hydrochloride in the presence of a base like sodium acetate (B1210297) proceeds via initial formation of an oxime, followed by intramolecular cyclization and dehydration to yield the final 3-(1-benzofuran-2-yl)-5-(aryl)isoxazole product. researchgate.net This approach is directly analogous to the synthesis using a furan-2-yl chalcone, providing a straightforward pathway to the desired 3-furanyl isoxazole core.
Annulation Modes for Isoxazole Scaffolds
Annulation, or ring-forming, reactions provide advanced and often elegant routes to complex isoxazole scaffolds, including fused systems. Modern transition-metal catalysis has enabled novel annulation pathways that were previously inaccessible. A notable example is the palladium-catalyzed intermolecular [4+1] annulation of N-phenoxyacetamides with aldehydes. rsc.orgresearchgate.net This method involves the C-H activation ortho to the phenoxy group, followed by reaction with an aldehyde to construct a benzo[d]isoxazole ring system. rsc.org While this specific example leads to a fused bicyclic structure, the underlying principle of metal-catalyzed C-H activation and annulation represents a powerful strategy for building isoxazole rings onto various molecular frameworks. researchgate.net Other innovative methods include platinum-catalyzed formal [5+2] and [4+2] annulations of pre-existing isoxazoles with alkynes to build more complex heterocyclic systems like 1,3-oxazepines. researchgate.net
Multicomponent Reaction (MCR) Strategies
Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product containing portions of all starting materials, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. nih.govbas.bg Several MCRs have been developed for the synthesis of isoxazole derivatives. nih.govscielo.br
Catalytic Systems in Multicomponent Isoxazole Synthesis
The success of multicomponent reactions for isoxazole synthesis is often dependent on the choice of catalyst, which can influence reaction rates, yields, and environmental impact. A variety of catalytic systems have been developed to optimize these transformations. nih.govnih.govmdpi.comscielo.brorientjchem.org
Basic catalysts appear to be particularly effective for the synthesis of isoxazoles from aldehydes, hydroxylamine, and active methylene (B1212753) compounds. d-nb.info For instance, a deep eutectic solvent system of potassium carbonate (K2CO3) in glycerol (B35011) has been successfully employed as a green and efficient catalytic medium for the synthesis of 5-amino-isoxazole-4-carbonitriles. nih.govd-nb.info Other systems, including synthetic enzymes (synzymes), amine-functionalized cellulose, ionic liquids, and citric acid, have also proven effective for synthesizing various isoxazolone derivatives, demonstrating the breadth of catalytic options available. nih.govmdpi.comscielo.brorientjchem.org
| Catalyst System | Type of Isoxazole Synthesized | Key Advantages | Reference |
|---|---|---|---|
| K2CO3/Glycerol | 5-amino-isoxazole-4-carbonitriles | Environmentally friendly, efficient, mild conditions | nih.govd-nb.info |
| Synthetic Enzyme (Synzyme) | Isoxazol-5(4H)-one derivatives | Catalyst reusable up to 15 times | nih.gov |
| Amine-Functionalized Cellulose | 3,4-disubstituted isoxazol-5(4H)-ones | Operates at room temperature in aqueous conditions | mdpi.com |
| Acidic Ionic Liquid | 4-arylidene-3-methylisoxazol-5(4H)-ones | Good to excellent yields (up to 96%) | scielo.br |
| Citric Acid | 3-methyl-4-arylmethylene-isoxazol-5(4H)-ones | Green solvent (water), mild conditions, easy work-up | orientjchem.org |
Cross-Coupling Methodologies in Isoxazole Assembly
Cross-coupling reactions represent a powerful tool for the functionalization of pre-formed isoxazole rings or for the assembly of the ring itself. These methods, often catalyzed by transition metals like palladium, allow for the precise introduction of various substituents that would be difficult to incorporate through other means. nih.govorganic-chemistry.org
One strategy involves the synthesis of 4-iodoisoxazoles, which serve as versatile platforms for subsequent palladium-catalyzed cross-coupling reactions. nih.gov Techniques such as Sonogashira, Suzuki-Miyaura, and Heck couplings can be used to introduce alkynyl, aryl, and vinyl groups, respectively, at the 4-position, leading to a diverse library of 3,4,5-trisubstituted isoxazoles. nih.gov Another advanced approach is a palladium-catalyzed four-component coupling reaction, which brings together a terminal alkyne, hydroxylamine, carbon monoxide, and an aryl iodide to construct the isoxazole ring in a single, complex transformation. organic-chemistry.org Silicon-based cross-coupling has also been utilized, where isoxazolylsilanols react with aryl iodides to afford 3,4,5-trisubstituted isoxazoles. illinois.edu
| Methodology | Reactants | Product | Catalyst/Reagents | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura, Sonogashira, Heck Coupling | 4-Iodoisoxazoles, Boronic acids/Terminal acetylenes/Styrenes | 3,4,5-Trisubstituted isoxazoles | Palladium catalysts | nih.gov |
| Silicon-Based Cross-Coupling | Isoxazolylsilanols, Aryl iodides | 3,4,5-Trisubstituted isoxazoles | Not specified | illinois.edu |
| Four-Component Coupling | Terminal alkyne, Hydroxylamine, Carbon monoxide, Aryl iodide | Pyrazole (B372694) or Isoxazole derivatives | Palladium catalysts | organic-chemistry.org |
| Sonogashira Coupling | 2-Iodobenzamide, Terminal alkyne | 2-Propargylbenzamide (intermediate for isoxazole synthesis) | Not specified | mdpi.com |
Multi-Step Synthetic Sequences for Functionalized Isoxazoles
The synthesis of complex or specifically functionalized isoxazoles often requires multi-step reaction sequences that combine several different chemical transformations. These sequences allow for the careful and controlled construction of the final molecular architecture.
A representative multi-step synthesis begins with the creation of Z-2-alkyn-1-one O-methyl oximes, which then undergo electrophilic cyclization to produce 3,5-disubstituted-4-iodoisoxazoles. nih.gov These iodo-functionalized isoxazoles are key intermediates, ready for further diversification through the cross-coupling reactions described previously. nih.gov
Another elaborate sequence is employed for the synthesis of isoxazole/isoquinolinone fused hybrids. mdpi.com This process starts with a 1,3-dipolar cycloaddition to form the initial isoxazole ring. The product is then subjected to iodination using N-iodosuccinimide. The final, fused heterocyclic system is achieved through an intramolecular Ullmann-type cyclisation, demonstrating a sophisticated use of sequential reactions to build complex molecular frameworks. mdpi.com Similarly, a domino reaction involving the reductive Nef reaction followed by cyclization of β-nitroenones provides an efficient route to 3,5-disubstituted isoxazoles under mild conditions. rsc.org
Chemical Transformations and Derivatization Strategies of the 3 Furan 2 Yl Isoxazole 5 Carbonitrile Framework
Reactivity of the Isoxazole (B147169) Heterocycle
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. Its aromatic character influences its reactivity, making it susceptible to various transformations.
Nucleophilic Substitution Patterns on the Isoxazole Ring
The isoxazole ring in 3-(furan-2-yl)isoxazole-5-carbonitrile can undergo nucleophilic substitution reactions, although this is less common than in other heterocyclic systems. The presence of the electron-withdrawing nitrile group at the 5-position can influence the regioselectivity of such reactions. Generally, nucleophilic attack on the isoxazole ring is challenging due to its electron-rich nature. However, under specific conditions, such as the presence of a good leaving group or through ring-opening and subsequent recyclization, substitution can be achieved. For instance, sterically facilitated intramolecular nucleophilic substitution of an NMe₂ group has been reported for the synthesis of fused isoxazoles, demonstrating a potential pathway for functionalization. mdpi.com
Aromatization and Dehydration Processes for Isoxazoles
The synthesis of isoxazoles often proceeds through isoxazoline (B3343090) intermediates, which can be aromatized to the corresponding isoxazole. This dehydration or oxidation step is a crucial transformation. Various oxidizing agents have been employed for the aromatization of 3,5-disubstituted isoxazolines, including N,N,N',N'-tetrabromobenzene-1,3-disulfonamide (TBBDS) and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH), which provide good yields under mild conditions. clockss.org Another method involves the oxidation of 3,4,5-trisubstituted 5-(pyrrolidinyl)-4,5-dihydroisoxazoles to yield 3,4-disubstituted isoxazoles. organic-chemistry.org The aromatization of a 4,5-dihydroisoxazole can also be achieved using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). mdpi.com These methods are applicable to the synthesis and modification of the this compound core, particularly if the synthesis involves a dihydroisoxazole (B8533529) precursor.
Transformations of the Carbonitrile Functional Group
The carbonitrile (CN) group at the 5-position of the isoxazole ring is a versatile functional handle that can be converted into various other functionalities.
Carboxylation and Derivatization into Carboxylic Acid Forms (e.g., Esterification)
The hydrolysis of the nitrile group to a carboxylic acid is a fundamental transformation. This can be achieved under either acidic or alkaline conditions. libretexts.orgchemguide.co.uk
Acidic Hydrolysis: Heating the nitrile under reflux with a dilute acid, such as hydrochloric acid, yields the corresponding carboxylic acid, in this case, 3-(furan-2-yl)isoxazole-5-carboxylic acid. libretexts.orgchemguide.co.uk
Alkaline Hydrolysis: Refluxing the nitrile with an aqueous alkali solution, like sodium hydroxide, initially forms the carboxylate salt. Subsequent acidification with a strong acid liberates the free carboxylic acid. libretexts.orgchemguide.co.uk The mechanism involves the initial formation of an amide, which is then further hydrolyzed to the carboxylic acid. chemistrysteps.com
Once the carboxylic acid is obtained, it can be readily converted into its ester derivatives through esterification. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., concentrated sulfuric acid), is a common method. chemguide.co.ukyoutube.com This reaction is reversible, and the equilibrium can be shifted towards the ester product by using an excess of the alcohol or by removing the water formed during the reaction. chemguide.co.uk
Table 1: General Conditions for Carbonitrile Transformations
| Transformation | Reagents and Conditions | Product | Reference(s) |
| Acidic Hydrolysis | Dilute HCl, heat (reflux) | 3-(Furan-2-yl)isoxazole-5-carboxylic acid | libretexts.org, chemguide.co.uk |
| Alkaline Hydrolysis | 1. NaOH (aq), heat (reflux) 2. Strong acid (e.g., HCl) | 3-(Furan-2-yl)isoxazole-5-carboxylic acid | libretexts.org, chemguide.co.uk |
| Esterification | Alcohol (R'OH), conc. H₂SO₄, heat | 3-(Furan-2-yl)isoxazole-5-carboxylate ester | chemguide.co.uk, youtube.com |
Chemical Modifications of the Furan-2-yl Moiety
The furan (B31954) ring is an electron-rich aromatic system and readily undergoes electrophilic substitution reactions, typically at the 5-position. However, since the 2-position of the furan is attached to the isoxazole ring in the target molecule, electrophilic attack is expected to occur at the other available positions of the furan ring, primarily the 5-position. pearson.comchemicalbook.com Furan is significantly more reactive towards electrophiles than benzene (B151609). chemicalbook.comnumberanalytics.com Common electrophilic substitution reactions that the furan-2-yl moiety can undergo include:
Nitration: Can be achieved using reagents like nitric acid in acetic anhydride. numberanalytics.com
Bromination: Occurs readily with bromine, for instance in the presence of a catalyst like FeBr₃. numberanalytics.com
Formylation: Can be carried out using methods like the Vilsmeier-Haack reaction. numberanalytics.com
Furthermore, the furan ring can undergo oxidative dearomatization. For example, the oxidation of 3-(furan-2-yl)-1,3-di(het)arylpropan-1-ones has been reported, leading to the formation of 2-ene-1,4,7-triones. nih.gov This highlights a potential pathway for more complex transformations of the furan moiety in the this compound framework.
Utilization of Isoxazoles as Key Synthetic Building Blocks
Isoxazoles, including derivatives like this compound, are valuable intermediates in organic synthesis. scilit.com The isoxazole ring can be considered a masked form of other functional groups. For instance, the N-O bond of the isoxazole ring can be cleaved under reductive conditions. Treatment of isoxazoles with reagents like hexacarbonylmolybdenum or pentacarbonyliron in the presence of water can lead to the formation of β-amino enones. rsc.org This ring-opening reactivity provides access to a different class of difunctional compounds, expanding the synthetic utility of the isoxazole core.
Moreover, the various functional groups on the this compound scaffold can be manipulated to build more complex molecular architectures. The ability to perform transformations on the isoxazole ring, the carbonitrile group, and the furan moiety makes this compound a versatile building block for the synthesis of a diverse range of target molecules. scilit.com
Precursors for Diverse Heterocyclic and Complex Molecular Architectures
The this compound framework is a valuable building block for the synthesis of a multitude of other heterocyclic systems. Isoxazoles are recognized as privileged structures in drug discovery and are frequently used as precursors for other organic molecules. clockss.org The inherent reactivity of both the isoxazole and furan rings, combined with the versatility of the nitrile group, allows for extensive chemical manipulation.
The isoxazole ring itself can be considered a stable precursor to γ-amino alcohols and β-hydroxycarbonyl compounds through reductive ring cleavage. nih.gov Furthermore, the furan moiety, a five-membered aromatic ring containing an oxygen atom, is a common scaffold in bioactive compounds and can be chemically modified or used as a diene in cycloaddition reactions. ijabbr.com Furfural, a derivative of furan, is often used as a starting material for the synthesis of various heterocyclic compounds, including pyrimidines, oxadiazoles, and thiadiazoles. opastpublishers.comresearchgate.net
The nitrile group at the 5-position of the isoxazole is a key functional handle. It can be transformed into various other groups, such as carboxylic acids, amides, or tetrazoles, each opening a new pathway for constructing different molecular architectures. For instance, the [3+2] cycloaddition of nitrile oxides, which can be generated from precursors like hydroximoyl chlorides, with alkynes is a fundamental method for constructing the isoxazole ring itself, leading to 3,5-disubstituted or 3,4,5-trisubstituted isoxazoles. nih.govnih.gov The expansion or rearrangement of the isoxazole ring can also lead to other heterocyclic systems like oxazoles or pyrroles. nih.govresearchgate.net
Table 1: Examples of Heterocyclic Systems Derived from Isoxazole Precursors
| Precursor Type | Transformation | Resulting Heterocycle | Reference |
| Isoxazole | Reductive Ring Cleavage | γ-Amino Alcohol | nih.gov |
| Isoxazole | Reductive Ring Cleavage | β-Hydroxycarbonyl Compound | nih.gov |
| Isoxazole | Domino Transformation | 2,4-Dicarbonyl Pyrrole | researchgate.net |
| 2-(Isoxazole-3-ylcarbonyl)-3-arylazirine | Isomerization | 3-(Oxazol-5-yl)isoxazole | nih.gov |
| 5-Amino-3-methylisoxazole | Reaction with Maleimides | N-substituted Hydrazide Derivatives | nih.gov |
| Hydroxylamine (B1172632) & β-ketoesters | Cyclocondensation | Isoxazol-5(4H)-ones | clockss.org |
Latent Functionalities in Organic Synthesis
The concept of "latent functionality" refers to a functional group that is masked within a more stable cyclic structure and can be revealed through a specific chemical reaction. The isoxazole ring in this compound is a classic example of this, masking a 1,3-dicarbonyl-like moiety. clockss.org
The key to unmasking this functionality is the cleavage of the weak N-O bond within the isoxazole ring, typically achieved through catalytic hydrogenation or other reductive methods. This ring-opening reaction transforms the stable heterocyclic system into a highly versatile acyclic intermediate, such as a β-hydroxy vinyl ketone or an enaminone. In the case of this compound, reductive cleavage would yield a furan-containing β-ketonitrile. This intermediate is a valuable precursor in organic synthesis, enabling the construction of various carbon-carbon and carbon-heteroatom bonds. The ability to carry the stable isoxazole ring through several synthetic steps before revealing the reactive β-ketonitrile functionality allows for more complex and efficient synthetic strategies.
Table 2: Transformation of the Isoxazole Ring to Reveal Latent Functionalities
| Isoxazole Derivative | Reaction Condition | Revealed Functional Group (Intermediate) | Potential Final Product | Reference |
| Generic Isoxazole | Catalytic Hydrogenation | Enaminone | Pyrrole, Pyridine | researchgate.net |
| Generic Isoxazole | Reductive Cleavage (e.g., Raney Ni, H₂) | β-Hydroxy Vinyl Ketone | 1,3-Diketone, β-Hydroxy Ketone | nih.gov |
| 3,5-Disubstituted Isoxazole | Photochemical Rearrangement | Oxazole | Oxazole Derivatives | researchgate.net |
| This compound | Reductive N-O Bond Cleavage | Furan-containing β-ketonitrile | Complex poly-functional compounds | clockss.org |
Systematic Scaffold Derivatization for Optimized Biological Activity
Systematic derivatization of the this compound scaffold is a cornerstone of medicinal chemistry efforts to discover new drugs. By methodically altering the substituents on the furan and isoxazole rings, chemists can fine-tune the molecule's properties to enhance its potency, selectivity, and pharmacokinetic profile. This process relies on developing a Structure-Activity Relationship (SAR), which correlates specific structural features with biological effects. nih.govresearchgate.net
The derivatization can be targeted at several points on the scaffold:
The Furan Ring: Introducing substituents onto the furan ring can significantly impact biological activity. For example, in a series of furan-based compounds designed as MbtI inhibitors for tuberculosis treatment, the position of cyano and trifluoromethyl groups on a phenyl ring attached to the furan was critical for inhibitory properties. mdpi.com
The C-5 Position (Nitrile Group): The nitrile group is a highly versatile handle for derivatization. It can be hydrolyzed to a carboxylic acid, which has been shown to be a key moiety in isoxazole-based xanthine (B1682287) oxidase inhibitors. nih.gov The nitrile can also be converted to amides or other functional groups, a common strategy in modifying pyridine-3-carbonitrile (B1148548) scaffolds to enhance cytotoxic activity against cancer cell lines. mdpi.com
The Isoxazole Core: While the core is often maintained, linking it to other heterocyclic systems can produce hybrid molecules with enhanced properties. Studies on 3,5-diaryl isoxazole hybrids linked to quinazolinones have yielded compounds with promising anticancer activity. nih.gov The relative position of substituents on the isoxazole ring is crucial; SAR studies of trisubstituted isoxazoles as RORγt ligands showed that the C-3, C-4, and C-5 substituents anchor the molecule in a specific binding pose. nih.gov
The goal of this systematic approach is to identify derivatives with improved therapeutic potential. For instance, modifications leading to greater inhibitory activity against enzymes like cyclooxygenase (COX-2) or lipooxygenase (LOX) could result in potent anti-inflammatory agents. nih.gov Similarly, derivatization can lead to compounds with enhanced anticancer, antimicrobial, or antifungal properties. nih.govnih.govmdpi.com
Table 3: Structure-Activity Relationship (SAR) Insights for Isoxazole and Furan Scaffolds
| Scaffold Position | Modification Example | Resulting Biological Activity | Reference |
| Isoxazole C-5 | Conversion of nitrile to carboxylic acid | Enhanced xanthine oxidase inhibition | nih.gov |
| Isoxazole C-3 & C-5 | Introduction of different aryl groups | Modulation of anticancer activity | nih.gov |
| Isoxazole C-5 | Pyrrole moiety | Necessary H-bond donor for RORγt inhibition | nih.gov |
| Pyridine C-3 (analogue) | Nitrile substituent | Essential for cytotoxic activity | mdpi.com |
| Furan-phenyl junction | Substitution with CN and CF₃ groups | Potent MbtI inhibition (antitubercular) | mdpi.com |
| Isoxazole C-5 | Benzoylamino group | Potent anti-inflammatory and antibacterial activity | nih.gov |
Structure Activity Relationship Sar Investigations and Biological Activity Spectrum of Furan Isoxazole Carbonitrile Derivatives
General Principles of Isoxazole (B147169) Bioactivity and Pharmacological Relevance
Isoxazole, a five-membered heterocyclic compound containing adjacent nitrogen and oxygen atoms, is a key structural motif in numerous pharmacologically active molecules. ijpca.orgijpca.orgnih.gov Its unique electronic and structural characteristics, including its electron-rich aromatic nature and the capacity for multiple non-covalent interactions, enable isoxazole-containing compounds to bind effectively to a variety of biological targets. nih.govnih.govbohrium.com The weak nitrogen-oxygen bond also makes the ring susceptible to cleavage reactions, which can be a factor in its mechanism of action. nih.govnih.gov
The pharmacological significance of the isoxazole ring is demonstrated by its presence in several FDA-approved drugs. ijpca.orgijpca.orgrsc.orgrsc.org The versatility of the isoxazole scaffold has led to the development of derivatives with a broad spectrum of therapeutic applications. nih.govrsc.orgsemanticscholar.org These include antimicrobial, anticancer, anti-inflammatory, antiviral, analgesic, anticonvulsant, and neuroprotective activities. ijpca.orgnih.govrsc.orgijpca.orgnih.govnih.govnih.govbohrium.comsemanticscholar.orgresearchgate.netresearchgate.netmdpi.com The ability to modify the isoxazole structure allows for the optimization of potency and reduction of toxicity, making it a privileged scaffold in the design of novel therapeutic agents. ijpca.orgijpca.org For instance, the antirheumatic drug leflunomide (B1674699) and the COX-2 inhibitor valdecoxib (B1682126) feature an isoxazole ring, highlighting its importance in established medicines. ijpca.orgijpca.org
Contribution of the Furan-2-yl Substituent to Receptor Interaction and Efficacy
The furan (B31954) ring, a five-membered aromatic heterocycle containing an oxygen atom, is another significant pharmacophore found in many natural products and synthetic drugs. ijabbr.comijabbr.comutripoli.edu.lynih.govutripoli.edu.lyresearchgate.net When attached to the isoxazole core as a 2-yl substituent, it significantly influences the molecule's interaction with biological targets.
The key attributes of the furan moiety that contribute to biological activity include:
Electron-Rich Nature: The furan ring is electron-rich, allowing it to participate in various electronic interactions, such as π–π stacking and hydrogen bonding, with biological macromolecules like enzymes and receptors. ijabbr.com This can lead to strong and specific binding.
Aromaticity: The aromatic character of the furan ring imparts stability to the molecule, which can enhance its metabolic stability and bioavailability. ijabbr.com
Structural Versatility: The furan scaffold can be readily functionalized, allowing for systematic modifications to explore structure-activity relationships and optimize biological efficacy. ijabbr.comijabbr.com
Bioisosterism: Furan rings can act as bioisosteres for other aromatic systems, such as phenyl or thiophene (B33073) rings, offering a strategy to modulate a compound's pharmacological profile while maintaining or improving its desired activity. ijabbr.com
Role of the Carbonitrile Group in Ligand-Target Binding
The significance of the carbonitrile group in drug design stems from several key properties:
Enhanced Binding Affinity: The nitrile group can act as a hydrogen bond acceptor and participate in polar interactions and π-π interactions with target proteins, thereby enhancing binding affinity and selectivity. researchgate.netnih.gov
Modulation of Physicochemical Properties: It can modulate properties such as lipophilicity and metabolic stability. Introducing a nitrile group can block metabolically labile sites, increasing the metabolic stability of a drug. researchgate.net
Bioisosteric Replacement: The nitrile group is often used as a bioisostere for other functional groups, such as carbonyl and halogen groups. researchgate.net This substitution can lead to improved potency, selectivity, and pharmacokinetic properties.
More than 30 FDA-approved drugs contain a nitrile moiety, attesting to its utility and biocompatibility in pharmaceuticals across a range of diseases. nih.govnih.gov
Mechanistic and Phenotypic Biological Activities Explored in Analogues
The combination of the isoxazole ring, the furan substituent, and the carbonitrile group creates a chemical scaffold with significant potential for diverse biological activities. Research into analogues of this structure has primarily focused on their antimicrobial properties.
Derivatives containing the isoxazole and furan moieties have independently shown considerable promise as antimicrobial agents. ijpca.orgnih.govnih.govnih.govnih.govbohrium.comresearchgate.netijabbr.comutripoli.edu.lynih.govutripoli.edu.ly The synergistic effect of combining these two heterocyclic systems in a single molecule is an active area of research aimed at developing new and effective treatments for infectious diseases, particularly in the face of rising antimicrobial resistance. bohrium.com Some isoxazole-containing compounds have demonstrated both antibacterial and antifungal activities. bohrium.com
Studies on isoxazole derivatives have demonstrated their potential as antibacterial agents against both Gram-positive and Gram-negative bacteria. ijpca.orgnih.govbohrium.com Structure-activity relationship studies have shown that the nature and position of substituents on the rings attached to the isoxazole core are crucial for antibacterial potency. ijpca.org For example, the presence of electron-withdrawing groups like nitro and chlorine on the C-3 phenyl ring and electron-donating groups like methoxy (B1213986) and dimethylamino on the C-5 phenyl ring of certain isoxazoles were found to enhance antibacterial activity. ijpca.org
In comparative studies, isoxazole derivatives have shown more significant antibacterial activity than analogous pyrazole (B372694) derivatives against both Gram-positive and Gram-negative strains. nih.gov Research has also involved the synthesis of isoxazole derivatives from chalcones derived from furan-2-carbaldehyde, which were then evaluated for their antibacterial capabilities. ijpca.org The evaluation of isoxazole-containing compounds against bacteria such as the Gram-negative Klebsiella pneumoniae and the Gram-positive Staphylococcus aureus has shown that some derivatives exhibit moderate to good activity. bohrium.com
Table 1: Antibacterial Activity of Selected Isoxazole Analogues Data for this table is generalized from text as specific MIC values for 3-(Furan-2-yl)isoxazole-5-carbonitrile analogues were not available in the provided search results. The table illustrates the type of data typically generated in such studies.
| Compound Analogue Type | Bacterial Strain (Gram-positive) | Activity Level | Bacterial Strain (Gram-negative) | Activity Level | Reference |
|---|---|---|---|---|---|
| Substituted Phenyl Isoxazoles | Staphylococcus aureus | Moderate to Good | Klebsiella pneumoniae | Moderate | ijpca.orgbohrium.com |
| Isoxazole derivatives from furan-2-carbaldehyde | Bacillus subtilis | Moderate | Escherichia coli | Moderate | ijpca.org |
The antifungal potential of isoxazole derivatives is well-documented, with some compounds showing activity at the microgram per milliliter level. nih.govbohrium.comresearchgate.net The emergence of drug-resistant fungal strains has spurred the search for new antifungal agents, and isoxazole-based compounds represent a promising avenue of investigation. bohrium.com
Recent studies have highlighted the selective antifungal activity of specific isoxazole derivatives. For example, compounds designated as PUB14 and PUB17 were found to be effective against Candida albicans but did not show antibacterial effects against beneficial vaginal microbiota like Lactobacillus species. mdpi.com This selectivity is highly desirable for treating conditions like vulvovaginal candidiasis. Furthermore, these compounds exhibited significantly lower cytotoxicity compared to standard antimicrobial agents, indicating a favorable safety profile for potential clinical use. mdpi.comnih.gov
Table 2: Antifungal Activity of Selected Isoxazole Analogues This table includes specific examples from the literature to illustrate antifungal potency.
| Compound/Analogue | Fungal Strain | Activity Metric (e.g., MIC) | Key Finding | Reference |
|---|---|---|---|---|
| PUB14 | Candida albicans | Not specified | Selective antifungal activity with low cytotoxicity. | mdpi.comnih.gov |
| PUB17 | Candida albicans | Not specified | Selective antifungal activity with low cytotoxicity. | mdpi.comnih.gov |
| General Isoxazole Derivatives | Various Fungi | μg/mL level | Broad-spectrum antifungal potential. | bohrium.comresearchgate.net |
Antimicrobial Activity Studies
Antitubercular Research Focus
The isoxazole scaffold has been a subject of interest in the development of new antitubercular agents. Research has demonstrated that certain isoxazole derivatives exhibit inhibitory activity against Mycobacterium tuberculosis. For instance, various substituted 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides have been reported to possess growth inhibitory activity against Mycobacterium tuberculosis strains. nih.gov Another study identified 2,4-dibromo-6-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol (B7816386) as an inhibitor of M. tuberculosis FadD32, an essential enzyme in mycolic acid synthesis. nih.gov However, no specific studies detailing the antitubercular activity of this compound have been found in the reviewed literature.
Antineoplastic and Antiproliferative Activity Research
The furan and isoxazole moieties are present in numerous compounds investigated for their anticancer properties. espublisher.commdpi.comnih.gov The general class of isoxazole derivatives has been explored for various mechanisms of anticancer action, including the induction of apoptosis and inhibition of key enzymes. nih.gov
Modulation of Cancer Cell Proliferation
Derivatives containing the furan or isoxazole ring have shown the ability to inhibit the proliferation of various cancer cell lines. For example, some 3,5-diaryl isoxazole derivatives have been synthesized and evaluated for their cytotoxic activity against different human cancer cell lines. nih.govnih.gov Similarly, certain furan-containing compounds have demonstrated antiproliferative effects. ijabbr.comgrowingscience.com One study on 3-(1-benzofuran-2-yl)-5-(substituted aryl) isoxazoles reported cytotoxic activity against HeLa cell lines. researchgate.net However, specific data on the modulation of cancer cell proliferation by this compound is not available.
Enzyme Inhibition Studies (e.g., Cyclooxygenase-1, Histone Deacetylase)
The inhibition of enzymes such as cyclooxygenases (COX) and histone deacetylases (HDACs) is a key strategy in cancer therapy. Some isoxazole derivatives have been investigated as inhibitors of these enzymes. For instance, certain 3-phenyl-5-furan isoxazole derivatives have been evaluated for their COX-1 and COX-2 inhibitory activity. acu.edu.in Additionally, HDAC inhibitors are a recognized class of anticancer agents, and some heterocyclic compounds have shown activity in this area. nih.gov While these studies highlight the potential of the isoxazole scaffold in enzyme inhibition, there is no specific research detailing the inhibitory effects of this compound on COX-1 or HDAC.
Anti-inflammatory Research Paradigms
Both furan and isoxazole derivatives have been explored for their anti-inflammatory potential. ijabbr.comscispace.com The mechanism of action often involves the inhibition of inflammatory mediators and enzymes like cyclooxygenases. acu.edu.innih.govnih.gov For example, 1-furan-2-yl-3-pyridin-2-yl-propenone has been characterized for its anti-inflammatory activity. nih.gov Some isoflavone (B191592) benzodiazepine (B76468) hybrids linked via a 1,2,3-triazole have also been evaluated for their potential as anti-inflammatory compounds. hud.ac.uk Despite the recognized anti-inflammatory properties of these broader classes of compounds, specific studies on this compound are absent from the current body of scientific literature.
Antioxidant Capacity Assessments
The antioxidant potential of heterocyclic compounds is a well-established area of research. Several studies have reported the antioxidant activities of isoxazole and furan derivatives. For instance, isoxazole-based chalcones and dihydropyrazoles have been shown to exhibit significant antioxidant activity. nih.gov Other research has focused on the free radical scavenging activity of various isoxazole derivatives. nih.govresearchgate.net The antioxidant profile of dihydrobenzo[b]furan derivatives and their analogues has also been determined. nih.gov However, specific antioxidant capacity assessments for this compound could not be located.
Neurobiological and CNS-Related Activity Investigations
Furan-containing compounds have been investigated for a range of central nervous system (CNS) activities, including antidepressant, anxiolytic, and anticonvulsant properties. ijabbr.com Some furan and triazole oximes have been synthesized to explore their potential as CNS-active therapeutics. nih.gov While these findings suggest that the furan moiety can be a valuable scaffold for CNS-active agents, there is no available research on the specific neurobiological or CNS-related activities of this compound.
Neuroprotective Effects
While direct studies on the neuroprotective effects of this compound are not extensively documented, research on structurally related furan and isoxazole derivatives suggests a potential for such activity. The neuroprotective capacity of compounds containing a furan moiety has been noted in various studies. For instance, certain benzofuran-2-carboxamide (B1298429) derivatives have demonstrated significant protection against NMDA-induced excitotoxic neuronal cell damage. nih.govnih.govresearchgate.net In one study, a derivative with a methyl substitution at the R2 position of the benzofuran (B130515) ring exhibited neuroprotective action comparable to memantine, a known NMDA antagonist. nih.govresearchgate.net This suggests that the furan ring system can serve as a valuable pharmacophore in the design of neuroprotective agents.
Furthermore, research into 3-(furan-2-yl)-5-(substituted phenyl)-4,5-dihydro-1,2-oxazole derivatives, which are structurally similar to the core compound of interest, has shown antidepressant and anxiolytic effects. researchgate.net These activities are often linked to neuroprotective mechanisms, as the underlying pathways, such as the modulation of monoamine oxidase (MAO), can influence neuronal survival and function. The investigation into these related compounds provides a strong rationale for the future evaluation of this compound and its derivatives for their potential to confer neuroprotection. researchgate.net Other furan derivatives have also been investigated for their neuroprotective and anti-neuroinflammatory effects, further supporting the potential of this heterocyclic system in addressing neurological disorders. nih.gov
Receptor Binding and Modulation (e.g., Neurotransmitter Systems)
The interaction of furan-isoxazole derivatives with various neurotransmitter systems is a key area of investigation. The structural characteristics of these compounds allow for binding to a range of receptors, leading to the modulation of their activity.
Research on 3-(3-phenylisoxazol-5-yl)methylidene-1-azabicycles has revealed that substituents on the phenyl ring significantly influence binding affinity for acetylcholine (B1216132) receptors. nih.gov Derivatives with small, polar substituents tend to show preferential binding to nicotinic receptors, while those with larger, hydrophobic substituents exhibit higher affinity for muscarinic receptors. nih.gov This highlights the tunability of receptor selectivity through targeted chemical modifications.
Furthermore, the isoxazole scaffold is known to interact with GABA-A receptors, which are the primary inhibitory neurotransmitter receptors in the brain. nih.govnih.gov The modulation of GABA-A receptors is a common mechanism for anxiolytic and sedative drugs. researchgate.net For instance, the anxiolytic effects of eucalyptol (B1671775) are suggested to be mediated by its action at the benzodiazepine site of the GABA-A receptor. nih.gov
In the context of antidepressant research, studies on 3-(furan-2-yl)-5-(substituted phenyl)-4,5-dihydro-1,2-oxazole derivatives have pointed towards the inhibition of monoamine oxidase (MAO) as a potential mechanism of action. researchgate.net MAO is a critical enzyme in the degradation of monoamine neurotransmitters such as serotonin (B10506) and norepinephrine. Its inhibition leads to increased levels of these neurotransmitters in the brain, which is a well-established strategy for treating depression.
The furan moiety itself has been incorporated into ligands targeting various receptors. For example, derivatives of (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid have been developed as potent agonists at the glycine (B1666218) binding site of the NMDA receptor, with selectivity for specific GluN2 subunits. nih.gov
Antianxiety and Antidepressant Research
A significant area of research for furan-isoxazole derivatives has been in the field of neuropsychopharmacology, with a particular focus on their potential as anxiolytic and antidepressant agents. amazonaws.com A study on a series of 3-(furan-2-yl)-5-(substituted phenyl)-4,5-dihydro-1,2-oxazole derivatives demonstrated notable antidepressant and antianxiety activities. researchgate.net
In this study, the synthesized compounds were evaluated using the forced swimming test (FST) for antidepressant effects and the elevated plus-maze (EPM) for anxiolytic properties. The compound 4-[3-(furan-2-yl)-4,5-dihydro-1,2-oxazol-5-yl]phenol emerged as a particularly potent antidepressant agent. Its mechanism of action is suggested to be through the inhibition of monoamine oxidase (MAO), and it did not exhibit significant neurotoxicity at the tested doses. researchgate.net
The anxiolytic-like effects of other natural and synthetic compounds are often linked to the modulation of the serotonergic system. For instance, the natural food flavor (E)-methyl isoeugenol (B1672232) has demonstrated anxiolytic and antidepressant-like properties that appear to involve serotonergic pathways. rsc.org The potential for μ-δ opioid receptor heteromers to be a therapeutic target for depression and anxiety disorders has also been explored, indicating the diverse mechanisms that can be targeted for these conditions. nih.gov The broad spectrum of central nervous system activities associated with furan and isoxazole derivatives underscores their potential in developing new treatments for mood disorders. ijabbr.comresearchgate.net
Table 1: Antidepressant and Anxiolytic Activity of 3-(Furan-2-yl)-5-(substituted phenyl)-4,5-dihydro-1,2-oxazole Derivatives
Data is qualitatively summarized from the findings reported in the study by Siddiqui et al. (2013). researchgate.net
Other Investigated Biological Activities (e.g., Analgesic, Antiplatelet, Antiviral)
The furan-isoxazole scaffold has been investigated for a variety of other biological activities, demonstrating its versatility in medicinal chemistry.
Analgesic Activity: Several studies have reported the analgesic properties of isoxazole derivatives. researchgate.netresearchgate.net For instance, a series of 4-(5'-substituted-aryl-4',5'-dihydro-isoxazole-3'-yl-amino) phenols were synthesized and evaluated for their analgesic effects, with some compounds showing significant activity comparable to the reference drug paracetamol. researchgate.netresearchgate.net The furan nucleus is also a component of many compounds with demonstrated analgesic and anti-inflammatory properties. ijabbr.comscispace.com
Antiplatelet Activity: Isoxazole derivatives have been identified as promising antiplatelet agents. nih.gov One study evaluated nine synthetic isoxazoles and found that the most active compound inhibited platelet aggregation by approximately 70%. nih.gov This compound was also shown to reduce the expression of inflammatory markers on activated platelets. nih.gov Further research on 3,4,5-trisubstituted isoxazole analogues revealed their potential to protect platelets by inhibiting ROS-mediated apoptosis and aggregation. core.ac.uk Furoxan derivatives, which are 1,2,5-oxadiazole 2-oxides, have also shown antiplatelet activity, often through the release of nitric oxide (NO). researchgate.netnih.gov
Antiviral Activity: The furan and isoxazole rings are present in numerous compounds with antiviral properties. amazonaws.comresearchgate.netnih.govfrontiersin.org The structural diversity of natural products containing these rings has provided a rich source for the discovery of new antiviral agents. frontiersin.org The antiviral activity of these compounds is often related to their ability to inhibit viral replication or interfere with viral entry into host cells.
Table 2: Summary of Other Investigated Biological Activities of Furan and Isoxazole Derivatives
Molecular Interaction Studies and Binding Affinity
Molecular docking studies have been instrumental in understanding the binding modes and affinities of furan-isoxazole derivatives with their biological targets. These computational techniques provide insights into the specific interactions that drive the biological activity of these compounds.
In the context of antidepressant research, molecular docking of 3-(furan-2-yl)-5-(substituted phenyl)-4,5-dihydro-1,2-oxazole derivatives with the monoamine oxidase (MAO) enzyme has revealed key binding interactions. The most potent compound, 4-[3-(furan-2-yl)-4,5-dihydro-1,2-oxazol-5-yl]phenol, was found to fit well within the receptor cavity, forming hydrogen bonds and hydrophobic interactions with active site residues. researchgate.net
Similarly, molecular docking has been employed to investigate the binding of isoxazole-carboxamide derivatives to cyclooxygenase (COX) enzymes. nih.gov These studies have shown that specific substitutions on the phenyl rings can orient the 5-methyl-isoxazole ring into the secondary binding pocket of COX-2, leading to potent and selective inhibition. nih.gov For other isoxazole derivatives, docking studies have elucidated their binding to targets such as the lanosterol (B1674476) 14-alpha-demethylase of Candida albicans, providing a rationale for their antifungal activity. researchgate.net
The binding affinity of isoxazole derivatives to acetylcholine receptors has also been explored through molecular modeling. nih.gov These studies have correlated the chemical properties of substituents with the observed binding affinities for nicotinic and muscarinic receptors. Furthermore, molecular docking of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids with xanthine (B1682287) oxidase has shown that these compounds can retain key interactions similar to known inhibitors while also forming new hydrogen bonds, which contributes to their inhibitory potency. nih.gov The synthesis and computational analysis of 3-phenyl-5-furan isoxazole derivatives as anti-inflammatory agents have also benefited from molecular docking and DFT studies to understand their interaction with COX enzymes. acu.edu.in
Advanced Theoretical and Computational Studies of 3 Furan 2 Yl Isoxazole 5 Carbonitrile Systems
Quantum Chemical Calculations
Quantum chemical calculations are at the heart of modern computational chemistry, providing a lens into the electronic soul of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, assigning them to orbitals that can extend over the entire molecule. Semi-empirical methods, such as PM3 (Parametrized Model 3), offer a computationally efficient way to perform these calculations. While less accurate than higher-level methods, PM3 is valuable for initial geometric optimizations and for studying large molecular systems. It uses a simplified Hamiltonian and incorporates parameters derived from experimental data to speed up calculations. For heterocyclic systems like 3-(furan-2-yl)isoxazole-5-carbonitrile, PM3 can provide a foundational understanding of the molecular orbital landscape, including the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Density Functional Theory (DFT) has become the workhorse of quantum chemistry for its balance of accuracy and computational cost. acu.edu.in Instead of calculating the complex many-electron wavefunction, DFT determines the energy of a molecule from its electron density. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is one of the most widely used methods.
Studies on structurally related 3-phenyl-5-furan isoxazole (B147169) derivatives using DFT with the B3LYP functional have been performed to optimize molecular geometry and calculate key electronic properties. acu.edu.in These calculations are crucial for understanding the molecule's reactivity. The energies of the HOMO and LUMO are particularly important as they indicate the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. epstem.net A smaller gap suggests the molecule will be more reactive.
Table 1: Representative Electronic Properties Calculated via DFT (B3LYP) for Analogous Isoxazole Systems
| Parameter | Description | Typical Calculated Value (for analogs) | Reference |
|---|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -6.5 to -7.5 eV | acu.edu.in |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -2.0 to -3.0 eV | acu.edu.in |
| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 4.0 to 5.0 eV | acu.edu.in |
| Dipole Moment | Measure of molecular polarity | ~ 3.0 to 5.0 Debye | epstem.net |
Note: The values are representative and derived from studies on structurally similar furan (B31954) and isoxazole derivatives. The exact values for this compound would require specific calculation.
Conformational Analysis and Molecular Dynamics Simulations
Molecules are not static entities; they are flexible and can adopt various shapes or conformations. Conformational analysis aims to identify the stable, low-energy arrangements of a molecule. For this compound, this involves studying the rotation around the single bond connecting the furan and isoxazole rings. DFT calculations can be used to map the potential energy surface as a function of the dihedral angle between the two rings, identifying the most stable planar or non-planar conformations. researchgate.netscielo.br
Molecular Dynamics (MD) simulations extend this analysis by modeling the atomic motions of the system over time. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations provide a detailed picture of molecular flexibility and interactions with its environment, such as a solvent or a biological receptor. researchgate.net For instance, MD simulations performed on isoxazole derivatives complexed with a farnesoid X receptor (FXR) helped to assess the stability of the ligand-protein interactions over a simulated period, revealing how the system evolves and maintains key binding contacts. mdpi.com Such simulations could predict the dynamic stability of this compound within a protein's active site.
Prediction of Spectroscopic Properties
Computational methods are extensively used to predict spectroscopic data, which can aid in the structural confirmation of newly synthesized compounds. By calculating properties like vibrational frequencies (Infrared and Raman) and nuclear magnetic shieldings (NMR), a theoretical spectrum can be generated and compared with experimental results. epstem.net
DFT calculations at the B3LYP level have been shown to accurately predict vibrational frequencies and NMR chemical shifts for various heterocyclic compounds. epstem.net Theoretical IR spectra are typically calculated, and the frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors in the computational method. epstem.net Similarly, the GIAO (Gauge-Independent Atomic Orbital) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts, providing a powerful tool for assigning experimental signals and confirming the molecule's structure. epstem.netepstem.net Studies on related furan-isoxazoline structures have shown good agreement between calculated and experimental spectral data. ijpcbs.com
In Silico Approaches for Ligand-Target Interactions
To explore the potential of this compound as a therapeutic agent, in silico methods are employed to predict its interactions with biological targets like proteins and enzymes. These approaches are fundamental to modern drug discovery. researchgate.net
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as our compound) when bound to a second molecule (a receptor, typically a protein). nih.gov The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to estimate the binding affinity for each pose. nih.gov
Numerous studies have used molecular docking to evaluate isoxazole-containing compounds against various biological targets. For example, isoxazole derivatives have been docked into the active sites of cyclooxygenase (COX) enzymes, xanthine (B1682287) oxidase, and various protein kinases to predict their inhibitory potential. acu.edu.innih.govnih.govnih.gov These studies identify crucial binding interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the receptor's active site. The docking score provides a quantitative estimate of the binding strength, allowing for the ranking of different compounds. nih.gov For this compound, this methodology could be used to screen it against a panel of cancer-related kinases or inflammatory enzymes to identify potential biological activities. researchgate.net
Table 2: Representative Molecular Docking Targets and Findings for Analogous Isoxazole Compounds
| Protein Target | PDB ID | Therapeutic Area | Key Finding for Isoxazole Analogs | Reference |
|---|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | 4COX | Anti-inflammatory | The isoxazole ring can form key interactions within the active site, contributing to selective inhibition. | acu.edu.in |
| Xanthine Oxidase (XO) | 1N5X | Gout | Oxygen atoms of the isoxazole ring can form hydrogen bonds with key residues like Ser876 and Thr1010. | nih.gov |
| Farnesoid X Receptor (FXR) | 3FLI | Metabolic Disease | The oxygen atom in the isoxazole ring can form an unfavorable interaction with ARG331 in some cases, guiding structural modification. | mdpi.com |
Pharmacophore Modeling for Rational Drug Design
Pharmacophore modeling serves as a cornerstone in modern drug discovery, providing an abstract three-dimensional representation of the key molecular features essential for a small molecule to bind to a specific biological target and elicit a desired response. For the this compound scaffold, pharmacophore models are instrumental in guiding the rational design of new, more potent, and selective derivatives. These models are typically developed through computational analyses of the structural features of the molecule and its interactions with hypothetical or known biological targets.
The process involves identifying the critical chemical functionalities, known as pharmacophoric features, which include hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (HY), aromatic rings (AR), and positively or negatively ionizable centers. For this compound, a hypothetical pharmacophore model can be constructed by dissecting its constituent parts: the isoxazole core, the furan ring at the 3-position, and the carbonitrile group at the 5-position.
Detailed Research Findings
While specific pharmacophore modeling studies exclusively focused on this compound are not extensively documented in publicly available literature, a comprehensive model can be inferred from studies on structurally related isoxazole, furan, and nitrile-containing compounds. The key pharmacophoric features are derived from the unique electronic and steric properties of each component.
The furan ring at the 3-position is another aromatic heterocycle. Furan is often considered a bioisostere of a phenyl ring, meaning it can mimic the steric and electronic properties of a benzene (B151609) ring while potentially improving physicochemical properties such as solubility. The furan ring primarily contributes a hydrophobic and aromatic feature to the pharmacophore model. wisdomlib.orgnih.govresearchgate.net The oxygen atom within the furan ring can also act as a hydrogen bond acceptor. slideshare.net
The carbonitrile (cyano) group at the 5-position is a potent electron-withdrawing group and a key pharmacophoric feature. nih.govresearchgate.netnih.govnih.gov The nitrogen atom of the nitrile is a strong hydrogen bond acceptor. nih.govnih.gov Its linear geometry and electronic properties can be pivotal for specific interactions with a biological target, potentially acting as a carbonyl or hydroxyl isostere. nih.gov The nitrile group's contribution to the molecule's dipole moment can also influence its orientation within a binding site. nih.govnih.gov
Based on this analysis, a putative pharmacophore model for this compound would likely comprise a combination of hydrogen bond acceptors, aromatic/hydrophobic regions, and a specific spatial arrangement of these features.
| Pharmacophoric Feature |
The spatial relationship between these features is critical for rational drug design. Computational studies on analogous structures often reveal precise distances and angles between these pharmacophoric points that are optimal for high-affinity binding. For instance, the distance between the hydrogen bond acceptor of the isoxazole nitrogen and the aromatic center of the furan ring would be a key parameter in designing new derivatives.
Future Research Directions and Translational Perspectives for 3 Furan 2 Yl Isoxazole 5 Carbonitrile
Innovation in Green and Sustainable Synthetic Routes for Furan-Isoxazole-Carbonitrile Architectures
The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. Future research should prioritize the creation of green synthetic routes for 3-(furan-2-yl)isoxazole-5-carbonitrile and related structures. A promising approach involves multicomponent reactions, which can generate complex molecules like 5-amino-isoxazole-4-carbonitriles in a single step from simple precursors such as malononitrile, hydroxylamine (B1172632) hydrochloride, and various aldehydes. nih.gov The use of sustainable and economical catalytic systems, like a deep eutectic solvent composed of K2CO3 and glycerol (B35011), has proven effective for synthesizing isoxazole (B147169) derivatives and could be adapted for this specific target molecule. nih.gov
Furthermore, alternative energy sources should be explored to enhance reaction efficiency and reduce environmental impact. Ultrasound-assisted synthesis has been successfully used to create isoxazole derivatives in aqueous media, while microwave irradiation has been shown to improve yields and reaction rates in the synthesis of other heterocyclic compounds. researchgate.netnih.gov For the furan (B31954) component, green approaches such as using biomass-derived precursors and eco-friendly UVA light for photocycloadditions represent a sustainable pathway. und.edursc.org By combining these green principles, future syntheses of this compound can be made more efficient, atom-economical, and environmentally friendly.
Table 1: Comparison of Potential Green Synthesis Methodologies
| Methodology | Energy Source | Solvent/Catalyst System | Potential Advantages |
| Multicomponent Reaction | Conventional Heating | Deep Eutectic Solvent (e.g., K2CO3/glycerol) | High efficiency, atom economy, use of a green catalyst. nih.gov |
| Ultrasound-Assisted Synthesis | Sonication | Water | Reduced reaction times, improved yields, use of an environmentally benign solvent. researchgate.net |
| Microwave-Assisted Synthesis | Microwave Irradiation | Varies | Enhanced reaction rates and yields, precise temperature control. nih.gov |
| Photochemical Synthesis | Eco-UVA Light | Varies | Use of a sustainable energy source, potential for novel reaction pathways. und.edu |
Deepening Structure-Activity Relationship (SAR) Understanding through Advanced Molecular Modifications
To unlock the full potential of the this compound scaffold, a systematic exploration of its structure-activity relationships (SAR) is essential. This involves the strategic modification of different parts of the molecule to understand how these changes affect its biological activity. nih.gov Key areas for modification include the furan ring, the isoxazole core, and the carbonitrile group.
Future research should focus on synthesizing a library of analogues. For instance, the furan ring could be substituted with other heterocyclic or aromatic systems to probe the impact on target binding and pharmacokinetic properties. nih.gov Similarly, altering substituents on the isoxazole ring can significantly influence biological outcomes. nih.gov Studies on related 3,5-diarylisoxazoles have shown that modifications to the aryl groups can dramatically affect their potency as receptor antagonists. nih.gov The nitrile group could also be a target for bioisosteric replacement with other functional groups to modulate activity and physicochemical properties. A comprehensive SAR study would provide invaluable data for designing more potent and selective compounds for specific biological targets.
Table 2: Proposed Molecular Modifications for SAR Studies
| Modification Site | Example Substituents/Replacements | Rationale |
| Furan Ring (Position 2) | Thiophene (B33073), Pyridine, Phenyl, Substituted Phenyls | Evaluate the role of the heteroaromatic system in target interaction. nih.gov |
| Isoxazole Core | Altering substituent positions (e.g., to 4- or 5-position) | Investigate the importance of the substitution pattern for activity. |
| Carbonitrile Group (Position 5) | Carboxamide, Tetrazole, Carboxylic Acid | Explore bioisosteric replacements to improve potency or drug-like properties. nih.gov |
Comprehensive Mechanistic Elucidation of Biological Actions at the Cellular and Sub-Cellular Levels
While SAR studies can identify potent compounds, a deep understanding of their mechanism of action is crucial for further development. Future research must aim to elucidate how this compound and its derivatives exert their effects at a cellular and sub-cellular level. This involves identifying specific molecular targets, such as enzymes or receptors. nih.gov
For example, many isoxazole-containing compounds are known to be inhibitors of enzymes like carbonic anhydrase or protein chaperones such as Heat shock protein 90 (Hsp90). nih.govacs.org Initial investigations could involve screening the compound against a panel of known cancer-related or microbial enzymes. Techniques like ELISA-based assays can quantify the inhibition of specific proteins like Hsp90. nih.gov Furthermore, cellular assays are needed to understand the downstream effects. Flow cytometry can be used to analyze the cell cycle, determining if the compound induces arrest at a particular phase, such as the G2/M phase. mdpi.com Apoptosis assays, measuring markers like Bax and Bcl-2, can reveal if the compound induces programmed cell death. mdpi.com Identifying these mechanisms is a critical step in translating a promising compound into a therapeutic or agrochemical tool.
Exploration of Novel Therapeutic and Agrochemical Applications for Isoxazole Scaffolds
The isoxazole scaffold is a privileged structure, appearing in compounds with a vast range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govnih.govmdpi.com This versatility suggests that this compound could have applications in multiple fields.
In therapeutics, future research should explore its potential as an anticancer agent, given that isoxazole derivatives have shown cytotoxicity against various cancer cell lines. nih.govresearchgate.net Its potential as an inhibitor of targets like Hsp90 or the VEGFR-2 receptor, both crucial in cancer progression, warrants investigation. nih.govnih.gov Additionally, the antimicrobial properties of isoxazoles are well-documented, with some derivatives showing potent activity against pathogenic bacteria and fungi. nih.govmdpi.com
In the agrochemical sector, isoxazoline-based compounds are used as insecticides that target GABA-gated chloride channels. researchgate.net The structural similarity of isoxazoles suggests that furan-isoxazole derivatives could be explored for novel insecticidal or herbicidal activities. The discovery of new applications will depend on broad biological screening and a willingness to explore beyond currently known activities.
Table 3: Potential Applications for the Furan-Isoxazole-Carbonitrile Scaffold
| Field | Potential Application | Rationale based on Related Compounds |
| Oncology | Anticancer Agent | Inhibition of Hsp90, VEGFR-2; cytotoxicity in cancer cells. nih.govnih.govnih.gov |
| Infectious Disease | Antibacterial/Antifungal Agent | Broad-spectrum antimicrobial activity of isoxazole derivatives. nih.govmdpi.com |
| Inflammation | Anti-inflammatory Agent | Known anti-inflammatory properties of isoxazole compounds. nih.govnih.gov |
| Agrochemicals | Insecticide/Fungicide | Known insecticidal activity of isoxazolines and antifungal activity of isoxazoles. researchgate.net |
Synergistic Integration of Experimental Synthesis and Computational Design in Future Research Initiatives
To accelerate the discovery and optimization process, future research on this compound should tightly integrate experimental chemistry with computational modeling. nih.gov This synergistic approach can rationalize experimental findings and guide the design of new, more effective molecules, saving significant time and resources. nih.gov
Molecular docking simulations can be used to predict how different analogues of the compound will bind to the active site of a potential protein target. nih.gov These in silico studies can help prioritize which derivatives to synthesize, focusing on those with the highest predicted affinity and best fit. For instance, if Hsp90 is identified as a target, docking studies can guide modifications to the furan or other parts of the scaffold to maximize interactions with key amino acid residues in the binding pocket. nih.gov
Beyond docking, molecular dynamics (MD) simulations can assess the stability of the compound-protein complex over time, providing further evidence of a strong interaction. nih.gov This integration of predictive modeling with practical synthesis and biological testing creates a powerful and efficient cycle of design, synthesis, and evaluation, ultimately leading to a more rapid development of novel compounds with desired properties. nih.gov
Q & A
Q. What are the common synthetic routes for 3-(Furan-2-yl)isoxazole-5-carbonitrile, and what experimental parameters influence yield?
Methodology:
- The compound is typically synthesized via cyclocondensation reactions. For example, chalcone derivatives (e.g., 1-(1-hydroxynaphthalen-2-yl)-3-(furan-2-yl)prop-2-ene-1-ones) react with hydrazine derivatives in DMF to form pyrazoline intermediates, which can be further modified to isoxazole-carbonitrile structures .
- Key parameters include solvent polarity (DMF enhances nucleophilicity), temperature (reflux at 80–100°C), and stoichiometric ratios of reagents (1:1.2 molar ratio of chalcone to hydrazine derivatives). Yields range from 35–45% for intermediates, requiring chromatographic purification .
Q. How can structural elucidation of this compound be performed using spectroscopic methods?
Methodology:
- IR Spectroscopy : Confirm nitrile (C≡N) stretch at ~2200–2250 cm⁻¹ and furan C-O-C vibrations at ~1250 cm⁻¹ .
- ¹H-NMR : Furan protons appear as a multiplet at δ 6.60–7.60 ppm, while isoxazole protons resonate at δ 6.10–6.50 ppm. The nitrile group does not show direct signals but influences neighboring proton shifts .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 200–220 for related isoxazoles) and fragmentation patterns (loss of CN or furan moieties) validate the structure .
Q. What role do the nitrile and furan groups play in the compound’s reactivity?
Methodology:
- The nitrile group acts as an electron-withdrawing moiety, stabilizing the isoxazole ring via conjugation and enabling nucleophilic additions (e.g., hydrolysis to amides) .
- The furan ring provides π-electron density, facilitating electrophilic substitutions (e.g., bromination at the α-position) and serving as a directing group in cross-coupling reactions .
Advanced Research Questions
Q. How can computational methods like DFT optimize the synthesis of this compound?
Methodology:
- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states and reaction pathways. For example, exact exchange functionals improve accuracy in modeling nitrile stabilization energies, reducing average deviations in thermochemical data to <2.4 kcal/mol .
- Solvent effects (DMF’s dielectric constant) and temperature gradients are modeled using polarizable continuum models (PCM), guiding experimental reflux conditions .
Q. How can contradictory spectral data for isoxazole derivatives be resolved?
Methodology:
- Case Study : Discrepancies in ¹H-NMR shifts (e.g., furan protons at δ 7.20 vs. δ 6.80) may arise from solvent polarity or tautomerism. Use deuterated solvents (DMSO-d₆ vs. CDCl₃) and variable-temperature NMR to identify dynamic equilibria .
- Cross-validate with X-ray crystallography (CCDC-971311 for analogous compounds) to resolve ambiguities in substituent positioning .
Q. What strategies improve regioselectivity in functionalizing the isoxazole ring?
Methodology:
- Directed Metalation : Use Pd-catalyzed C-H activation with directing groups (e.g., pyrazole) to achieve selective halogenation at the 4-position of isoxazole .
- Protection/Deprotection : Temporarily protect the nitrile group as a trimethylsilyl cyanide to prevent unwanted side reactions during furan functionalization .
Q. How do steric and electronic effects influence the compound’s biological activity?
Methodology:
- SAR Studies : Compare this compound with analogs (e.g., 5-(hydroxymethyl)furan-2-carbonitrile). The nitrile group enhances membrane permeability (logP ~1.8), while bulkier substituents reduce IC₅₀ in enzyme inhibition assays .
- Docking Simulations : AutoDock Vina predicts binding affinities to targets like COX-2, where the furan ring’s π-stacking interactions improve selectivity over COX-1 .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points for isoxazole-carbonitrile derivatives?
Methodology:
- Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities >0.1% that may depress melting points .
- Crystallinity : Compare DSC thermograms; polymorphic forms (e.g., orthorhombic vs. monoclinic) exhibit distinct melting ranges. Recrystallize from ethanol/water (70:30) to standardize crystal packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
